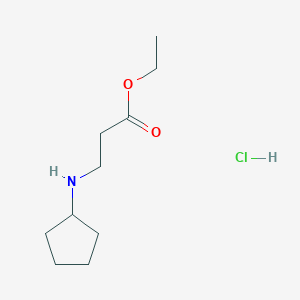

Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 3-(cyclopentylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-11-9-5-3-4-6-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWVXQHOUDHTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of ethyl 3-(cyclopentylamino)propanoate hydrochloride typically involves the nucleophilic addition of cyclopentylamine to ethyl acrylate or a similar activated ester, followed by hydrochloride salt formation. This approach parallels the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, a closely related compound where the amino group is substituted with a pyridine moiety instead of cyclopentyl.

The general reaction scheme is:

$$

\text{Cyclopentylamine} + \text{Ethyl acrylate} \xrightarrow{\text{Catalyst, solvent, heat}} \text{Ethyl 3-(cyclopentylamino)propanoate} \xrightarrow{\text{HCl}} \text{this compound}

$$

Detailed Procedure Based on Analogous Compound Synthesis

A detailed preparation method adapted from the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate provides a reliable template:

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve cyclopentylamine in anhydrous ethanol | Room temperature | Ensures complete dissolution |

| 2 | Add ethyl acrylate dropwise under stirring | Room temperature to 40 °C | Controlled addition prevents side reactions |

| 3 | Add catalytic amount of acid catalyst (e.g., trifluoromethanesulfonic acid) | 5-10 mol% relative to ethyl acrylate | Catalyst promotes Michael addition |

| 4 | Stir under nitrogen atmosphere with reflux heating | 120-160 °C for 16-20 hours | Nitrogen prevents oxidation |

| 5 | Cool reaction mixture to 35-40 °C | - | Preparation for work-up |

| 6 | Concentrate under reduced pressure at 0.09-0.1 MPa | 35-40 °C | Removes solvents without decomposition |

| 7 | Wash and recrystallize with organic solvents (e.g., petroleum ether and ethyl acetate mixtures) | Room temperature | Purifies product |

| 8 | Convert to hydrochloride salt by treatment with HCl in suitable solvent | Room temperature | Yields this compound |

Reaction Optimization and Yield

Catalyst: Trifluoromethanesulfonic acid is effective in catalyzing the Michael addition between amine and acrylate esters, enhancing yield and reducing reaction time.

Solvent: Anhydrous ethanol is preferred to ensure solubility and minimize side reactions.

Temperature and Time: Elevated temperatures (120-160 °C) and prolonged reaction times (16-20 hours) optimize conversion.

Atmosphere: Nitrogen protection is essential to avoid oxidative degradation.

Purification: Washing with mixed solvents such as petroleum ether and ethyl acetate followed by recrystallization yields high purity product (≥99% by HPLC).

Yield: Analogous reactions report yields around 80-85%, suggesting similar efficiency for this compound synthesis.

Comparative Data Table of Reaction Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Amine to acrylate molar ratio | 1:1 to 2:1 | Excess amine can drive reaction to completion |

| Catalyst loading | 5-10 mol% | Higher catalyst improves rate but may increase cost |

| Reaction temperature | 120-160 °C | Higher temperature accelerates reaction |

| Reaction time | 16-20 hours | Ensures complete conversion |

| Solvent volume | 0.25 to 1 volume relative to acrylate | Influences solubility and reaction kinetics |

| Pressure during concentration | 0.09-0.1 MPa | Prevents thermal decomposition during solvent removal |

| Washing solvents | Petroleum ether/ethyl acetate mixtures | Removes impurities, aids recrystallization |

| Product purity | ≥99% (HPLC) | Indicates high-quality synthesis |

| Yield | ~80-85% | Efficient synthetic process |

3 Research Findings and Notes

The Michael addition of cyclopentylamine to ethyl acrylate is a well-established method for synthesizing ethyl 3-(cyclopentylamino)propanoate.

The hydrochloride salt formation is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent, which enhances stability and handling properties.

The use of trifluoromethanesulfonic acid as a catalyst is advantageous due to its strong acidity and ability to promote the reaction under relatively mild conditions, reducing side products and improving yield.

Nitrogen atmosphere and anhydrous conditions are critical to prevent oxidation and hydrolysis, which can reduce product quality.

The reaction and purification steps are scalable, making the method suitable for industrial applications.

No direct preparation data tables specific to this compound were found in public databases; however, the closely related ethyl 3-(pyridin-2-ylamino)propanoate synthesis provides a robust model.

4 Summary

The preparation of this compound is efficiently achieved through the nucleophilic Michael addition of cyclopentylamine to ethyl acrylate under acid catalysis, followed by salt formation with hydrochloric acid. The process benefits from controlled reaction conditions including nitrogen atmosphere, elevated temperature, and suitable catalyst loading. Purification by recrystallization yields a high-purity product with yields typically in the range of 80-85%. This method is supported by analogous synthetic routes documented in recent patent literature and organic synthesis research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopentylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

Ethyl 3-(cyclopentylamino)propanoate hydrochloride has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

- Antidepressant Activity: Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems. A study demonstrated that derivatives of propanoate compounds could influence serotonin and norepinephrine levels, which are critical in mood regulation .

- Analgesic Effects: Preliminary studies suggest that this compound may possess analgesic properties. Compounds that engage opioid receptors or modulate pain pathways have been identified as potential analgesics in preclinical trials .

Case Study:

A recent investigation into the synthesis and biological evaluation of cyclopentylamine derivatives found that certain modifications enhance binding affinity to target receptors, indicating that this compound could be optimized for better therapeutic efficacy .

Agrochemicals

Pesticidal Applications:

The compound's structural characteristics allow it to function as an agrochemical, particularly in developing new pesticides or herbicides. Its ability to interact with specific biological pathways makes it a candidate for targeting pests while minimizing environmental impact.

- Insect Growth Regulators: Compounds similar to ethyl 3-(cyclopentylamino)propanoate have been explored as insect growth regulators (IGRs). These substances disrupt the hormonal systems of insects, providing an environmentally friendly pest control method .

Materials Science

Polymer Chemistry:

this compound can be utilized in polymer synthesis, particularly in creating specialty polymers with unique properties.

- Adhesives and Coatings: The compound may serve as a building block for adhesives due to its ability to enhance bonding strength and flexibility in polymer matrices. Its incorporation into polymer formulations could improve performance characteristics such as thermal stability and mechanical strength .

Data Table: Applications Overview

| Application Area | Potential Uses | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant, Analgesic | Modulates neurotransmitter systems; enhances analgesia |

| Agrochemicals | Insect Growth Regulators | Targets hormonal pathways in pests |

| Materials Science | Adhesives, Specialty Polymers | Improves bonding strength and flexibility |

Mechanism of Action

The mechanism of action of ethyl 3-(cyclopentylamino)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The introduction of fluorine (e.g., in ) enhances electronegativity and may improve binding affinity in drug-receptor interactions. Cyclic amines (cyclopentyl, cyclobutyl) influence steric hindrance and solubility .

- Pharmaceutical Relevance: Compounds like ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate HCl are critical in quality control for antidepressants like venlafaxine, underscoring the importance of structural precision in manufacturing .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit higher water solubility than free bases.

- Storage : Most analogs require storage at 2–8°C to maintain stability, as seen in .

Biological Activity

Ethyl 3-(cyclopentylamino)propanoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant findings from case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H19ClN2O2 and a molecular weight of approximately 248.75 g/mol. The compound features a cyclopentyl group attached to an amino propanoate backbone, which contributes to its lipophilicity and ability to interact with biological membranes.

The biological activity of this compound is attributed to its interaction with various molecular targets within the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Specific mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes.

- Receptor Modulation: It can interact with neurotransmitter receptors, influencing signaling pathways associated with neurotransmission.

Biological Activity and Research Applications

This compound has been studied for several applications in scientific research:

- Medicinal Chemistry: Investigated as a precursor for drug development due to its structural properties and biological activity.

- Biological Studies: Explored for its effects on various cellular processes, including enzyme interactions and receptor activity.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes leading to altered physiological responses. |

| Receptor Interaction | Modulation of neurotransmitter receptors affecting signaling pathways. |

| Therapeutic Potential | Investigated as a candidate for drug development targeting specific diseases. |

Case Studies and Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- In Vitro Studies: Research has demonstrated that the compound exhibits significant inhibition of certain enzyme activities at varying concentrations, suggesting its role as a potential therapeutic agent.

- Cellular Assays: In cellular models, the compound has shown promise in modulating receptor activity, leading to enhanced signaling in specific pathways related to neurological functions.

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 3-(cyclopentylamino)propanoate hydrochloride, and how can intermediates be optimized?

- Methodology : A common approach involves reductive amination or nucleophilic substitution. For example, cyclopentylamine can react with ethyl 3-bromopropanoate, followed by HCl salt formation. Hydrogenation (e.g., using Pd/C) is critical for deprotecting intermediates, as seen in analogous ester-to-acid conversions . Optimize reaction conditions (temperature, solvent polarity) to enhance yield and purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- GC-FID/MS : Analyze ester intermediates and confirm molecular weight via fragmentation patterns .

- HSQC NMR : Resolve structural ambiguities (e.g., cyclopentyl vs. cyclohexyl substituents) by correlating C-H coupling in 2D spectra .

- IR Spectroscopy : Identify ester carbonyl (~1740 cm⁻¹) and amine hydrochloride (~2500–3000 cm⁻¹ broad) stretches.

Q. How should stability studies be designed for this hydrochloride salt under varying storage conditions?

- Methodology :

- Accelerated Degradation : Expose samples to 40°C/75% RH for 6 months, monitoring purity via HPLC.

- Hygroscopicity Testing : Compare mass changes in desiccators vs. humid environments .

- pH Stability : Assess solubility and degradation in buffered solutions (pH 1–12) to identify labile functional groups.

Advanced Research Questions

Q. How can conflicting analytical data (e.g., GC vs. NMR results) be resolved during structural validation?

- Methodology :

- Cross-Validation : Use HSQC NMR to confirm C-H correlations in ambiguous regions (e.g., cyclopentyl protons vs. ester CH₂) .

- Isotopic Labeling : Synthesize deuterated analogs to isolate spectral signals and resolve overlapping peaks.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software).

Q. What mechanistic insights govern the reductive stabilization of intermediates in synthetic pathways?

- Methodology :

- Kinetic Studies : Monitor reaction progress under varying catalyst loads (e.g., Pd/C, Raney Ni) to identify rate-limiting steps .

- Intermediate Trapping : Use quenching agents (e.g., acetic anhydride) to isolate and characterize transient species.

- Elemental Analysis : Construct Van Krevelen diagrams to track O/C and H/C ratios during reductive steps .

Q. How can impurity profiling be systematically conducted for this compound?

- Methodology :

- HPLC-MS/MS : Detect trace impurities (e.g., ethyl 3-(cyclopentylamino)propanoate free base) using ion-trap MS .

- Reference Standards : Compare retention times and fragmentation patterns with synthesized impurities (e.g., over-reduced byproducts) .

- Forced Degradation : Expose the compound to oxidative (H₂O₂), thermal, and photolytic stress to predict degradation pathways.

Q. What strategies mitigate data variability in enantiomeric excess (ee) determination?

- Methodology :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic modifiers for baseline separation .

- Circular Dichroism (CD) : Correlate ee values with CD ellipticity at critical wavelengths.

- Statistical Calibration : Apply multivariate regression to minimize instrument-derived variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.